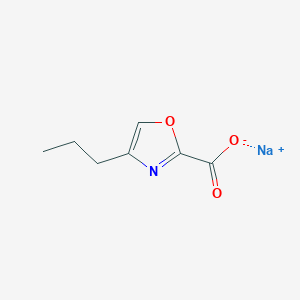

Sodium 4-propyloxazole-2-carboxylate

Description

Overview of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in contemporary chemical research due to their diverse biological activities. nih.govbohrium.com The oxazole nucleus is a key structural motif in numerous natural products and synthetic compounds with a wide spectrum of pharmacological properties. d-nb.info Research has demonstrated that these compounds exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, among others. nih.govderpharmachemica.com The versatility of the oxazole ring allows for a high degree of functionalization, enabling chemists to modulate the biological and physical properties of the resulting molecules. This has led to the development of several clinically used drugs containing the oxazole moiety, highlighting the therapeutic potential of this heterocyclic system. bohrium.comderpharmachemica.com

In addition to their medicinal applications, oxazole derivatives are also utilized in materials science as fluorescent dyes, liquid crystals, and organic light-emitting diodes (OLEDs). Their rigid, planar structure and tunable electronic properties make them ideal candidates for these applications. The ongoing research in this area focuses on the synthesis of novel oxazole-containing polymers and small molecules with enhanced optical and electronic characteristics.

Historical Context of Oxazole Carboxylates in Synthetic Organic Chemistry

The chemistry of oxazoles dates back to the late 19th century, but significant interest in oxazole carboxylates as synthetic intermediates emerged in the mid-20th century. researchgate.net Initially, the synthesis of these compounds was often challenging, requiring harsh reaction conditions and yielding modest outputs. However, the development of new synthetic methodologies has greatly facilitated their preparation.

Historically, the Robinson-Gabriel synthesis and related methods were the primary routes to oxazoles. wikipedia.org These methods typically involve the cyclization of α-acylamino ketones or related precursors. Over the years, numerous modifications and novel synthetic strategies have been developed to improve the efficiency and substrate scope of oxazole synthesis. The introduction of metal-catalyzed cross-coupling reactions, for instance, has revolutionized the functionalization of pre-formed oxazole rings. organic-chemistry.org Oxazole-2-carboxylates, in particular, have been recognized as versatile building blocks in organic synthesis. The carboxylate group can be readily transformed into a variety of other functional groups, providing access to a wide range of substituted oxazoles.

Rationale for Investigating Sodium 4-propyloxazole-2-carboxylate

The investigation into this compound is predicated on the established importance of the oxazole scaffold in medicinal chemistry and the potential for the specific substituents—a propyl group at the 4-position and a carboxylate at the 2-position—to impart novel properties. The rationale for its study can be broken down into several key areas:

Novelty and Patentability: The unique substitution pattern of a propyl group at the C4 position offers the potential for novel intellectual property, as this specific arrangement may not be extensively explored in existing chemical literature.

Synthetic Utility: As a functionalized oxazole, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The carboxylate group can be modified to introduce a wide array of other functionalities.

Scope and Objectives of Academic Research on this compound

The academic research focusing on this compound would encompass a multidisciplinary approach, from its fundamental synthesis to the exploration of its potential applications. The primary objectives of such research would include:

Development of an Efficient Synthetic Route: A primary goal would be to establish a high-yielding and scalable synthesis of 4-propyloxazole-2-carboxylic acid and its corresponding sodium salt. This would involve the optimization of reaction conditions and purification methods.

Comprehensive Physicochemical Characterization: Thorough characterization of the compound's structural and electronic properties using techniques such as NMR, IR, and mass spectrometry would be essential.

Exploration of Chemical Reactivity: Investigating the reactivity of the oxazole ring and the carboxylate group to understand its potential as a synthetic building block.

Preliminary Biological Screening: Initial in vitro screening against a panel of biological targets to identify any potential therapeutic activities.

Interactive Data Table: Physicochemical Properties of Related Oxazole Carboxylates

To provide context for the potential properties of this compound, the following table details the properties of structurally similar compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl oxazole-2-carboxylate | C6H7NO3 | 141.12 | Liquid |

| Oxazole-2-carboxylic acid | C4H3NO3 | 113.07 | Solid |

| Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | C5H6NNaO2S | 167.16 | Solid |

Note: Data for this compound is not available in the public domain and would need to be determined experimentally.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-propyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.Na/c1-2-3-5-4-11-6(8-5)7(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFSAVXRFFFSPT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=COC(=N1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 4 Propyloxazole 2 Carboxylate

Retrosynthetic Analysis and Key Precursors for Oxazole-2-carboxylate Scaffolds

Retrosynthetic analysis of Sodium 4-propyloxazole-2-carboxylate begins with the disconnection of the final salt form to its corresponding carboxylic acid, 4-propyloxazole-2-carboxylic acid. The primary challenge then lies in the formation of the 4-substituted oxazole-2-carboxylate scaffold. A logical disconnection of the oxazole (B20620) ring points to two key precursor fragments: a C2-N fragment and a C3-C4-O fragment.

A common and effective strategy involves the reaction of an α-hydroxyketone with a suitable source for the C2 and carboxylate moieties. For the target molecule, the key precursor would be 1-hydroxy-2-pentanone (B1216695), which provides the propyl group at the future C4 position and the necessary hydroxyl group for cyclization. The C2-carboxylate part can be conceptually derived from a synthon equivalent to an "activated" form of oxalic acid.

Alternatively, a disconnection can be envisioned between the N1-C2 and C5-O bonds, suggesting a pathway from an α-acylaminoketone. In this approach, the precursor would already contain the nitrogen and the C4-C5 bond. For the synthesis of 4-propyloxazole-2-carboxylic acid, this would involve a derivative of 2-amino-1-hydroxy-2-pentanone, which would then be acylated and cyclized.

The primary precursors for the construction of the 4-propyloxazole-2-carboxylate scaffold are therefore:

1-hydroxy-2-pentanone: Provides the C4-propyl and C5 of the oxazole ring.

An equivalent of glyoxylic acid or its derivatives: To introduce the C2-carboxylate functionality.

Ammonia (B1221849) or an ammonia equivalent: As the source of the nitrogen atom in the oxazole ring.

Classical Approaches to Oxazole Ring Formation and Carboxylate Functionalization

The classical synthesis of oxazoles often relies on condensation reactions to construct the heterocyclic ring, followed by functionalization to introduce the desired substituents.

Condensation Reactions for Oxazole Ring Construction

The Robinson-Gabriel synthesis is a cornerstone of classical oxazole formation. This method involves the cyclization of an α-acylaminoketone. For the synthesis of a 4-propyloxazole derivative, the process would start with the acylation of 2-amino-1-hydroxy-2-pentanone with a suitable C2-synthon. The subsequent dehydration and cyclization, typically under acidic conditions, would yield the oxazole ring.

Another classical approach is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a versatile reagent. The reaction of TosMIC with an aldehyde or ketone can lead to the formation of an oxazoline (B21484) intermediate, which can then be oxidized to the corresponding oxazole. To achieve the desired 4-propyl substitution, pentanal could be a suitable starting material.

The following table summarizes key classical condensation reactions for oxazole synthesis:

| Reaction Name | Key Reactants | General Product | Relevance to Target Compound |

| Robinson-Gabriel Synthesis | α-acylaminoketone | 2,4,5-trisubstituted oxazole | A potential route if the appropriate α-acylaminoketone precursor can be synthesized. |

| Van Leusen Reaction | Aldehyde/Ketone, TosMIC | 4- or 5-substituted oxazole | Could be adapted to introduce the propyl group at the C4 position. |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde/Ketone | 2,4,5-trisubstituted oxazole | Less direct for the specific target but a fundamental oxazole synthesis. |

Regioselective Functionalization at the C-4 and C-2 Positions

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the reactions.

Functionalization at C-4: The introduction of the propyl group at the C-4 position is often dictated by the choice of starting materials in classical syntheses. For instance, in a condensation reaction involving a ketone, the structure of the ketone determines the substituent at C-4. Using 1-hydroxy-2-pentanone would directly place the propyl group at the desired position.

Functionalization at C-2: The introduction of the carboxylate group at the C-2 position can be challenging. One classical approach involves the oxidation of a 2-methyloxazole. If a 2-methyl-4-propyloxazole can be synthesized, subsequent oxidation of the methyl group would yield the desired carboxylic acid. Another strategy involves the use of a C2-synthon that already contains a protected carboxyl group or a group that can be readily converted to a carboxyl group, such as a nitrile.

Modern Synthetic Strategies for this compound

Modern synthetic organic chemistry offers more efficient and versatile methods for the construction of highly substituted heterocycles like this compound.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of complex organic molecules, including oxazoles. While often used for C-C and C-N bond formation to append substituents to a pre-formed oxazole ring, these methods can also be integrated into the ring-forming steps.

For instance, a pre-functionalized oxazole, such as a 2-halo-4-propyloxazole, could be synthesized. The carboxylate group could then be introduced at the C-2 position via a palladium-catalyzed carbonylation reaction using carbon monoxide and a suitable nucleophile.

Alternatively, a Sonogashira or Suzuki coupling could be employed to introduce a carbon-based substituent at the C-2 position, which could then be further elaborated to the carboxylic acid.

| Coupling Reaction | Catalyst | Reactants | Application to Target Synthesis |

| Palladium-catalyzed Carbonylation | Palladium complex | 2-halo-4-propyloxazole, CO | Direct introduction of the carboxylate group at C-2. |

| Suzuki Coupling | Palladium complex | 2-halo-4-propyloxazole, Propylboronic acid | Could be used to introduce the propyl group if a 2-carboxy-4-halooxazole is available. |

| Sonogashira Coupling | Palladium/Copper complex | 2-halo-4-propyloxazole, Terminal alkyne | Introduction of a carbon chain at C-2 for further functionalization. |

Green Chemistry Approaches in Oxazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce waste and improve efficiency. In the context of oxazole synthesis, this includes the use of microwave-assisted organic synthesis (MAOS), solvent-free reactions, and the development of catalytic, atom-economical processes.

Microwave irradiation can significantly accelerate the rate of classical condensation reactions, often leading to higher yields and cleaner products in shorter reaction times. A microwave-assisted Robinson-Gabriel or van Leusen synthesis could be a more environmentally benign approach to the 4-propyloxazole core.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, is another key aspect of green chemistry. A one-pot synthesis of this compound from simple precursors would represent a significant improvement over traditional multi-step methods.

Chemoenzymatic and Biocatalytic Pathways

The development of greener and more selective synthetic methods has led to the exploration of chemoenzymatic and biocatalytic routes for the formation of the oxazole ring in compounds like this compound. These methods leverage the high selectivity and efficiency of enzymes to catalyze key steps in the synthetic sequence, often under milder reaction conditions than traditional chemical methods.

One promising biocatalytic approach involves the use of lipases . While direct lipase-catalyzed cyclization to form the 4-propyloxazole ring from acyclic precursors is still an area of active research, lipases are effectively employed in the enantioselective synthesis of key chiral intermediates. For instance, a lipase (B570770) from Candida antarctica (CAL-B) can be utilized for the kinetic resolution of racemic alcohols or the desymmetrization of prochiral diols, which can then be chemically converted to the desired oxazole structure. This chemoenzymatic strategy allows for the production of enantiomerically pure building blocks, a critical aspect in the synthesis of many bioactive compounds.

Another avenue being explored is the use of nitrile hydratases . These enzymes are known for their ability to convert nitriles into amides under mild, aqueous conditions. In a potential biocatalytic pathway to this compound, a suitably functionalized nitrile precursor could be hydrated to the corresponding amide, which would then undergo a subsequent enzyme-catalyzed or chemically-induced cyclization to form the oxazole ring. The high specificity of nitrile hydratases can prevent the formation of unwanted byproducts often associated with harsh chemical hydrolysis of nitriles.

While specific enzymatic pathways for the direct synthesis of 4-propyloxazole-2-carboxylate are not yet extensively documented in publicly available research, the principles of biocatalysis suggest that enzymes like oxidases and lyases could also be engineered or discovered to facilitate the key bond-forming reactions in the oxazole ring synthesis. The development of such biocatalysts would represent a significant advancement in the sustainable production of this class of compounds.

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route employed. Key parameters that are typically investigated include temperature, solvent, catalyst loading, and reaction time.

For traditional chemical syntheses, such as those involving the condensation of an α-hydroxyketone with an amide or the cyclization of a propargyl amide, a systematic study of these parameters is essential. For instance, in a hypothetical chemical synthesis, the choice of solvent can significantly impact the reaction rate and selectivity. A screening of various solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, hexane), would be conducted to identify the optimal medium. Similarly, the reaction temperature can be varied to find the balance between a reasonable reaction rate and the minimization of side reactions.

In the context of chemoenzymatic and biocatalytic pathways, optimization takes on a different dimension. For enzyme-catalyzed reactions, parameters such as pH, temperature, and buffer composition are critical for maintaining enzyme activity and stability. The optimal pH for a particular enzyme, for instance a lipase, might be in the neutral to slightly basic range, and deviations from this can lead to a drastic loss of catalytic efficiency. Temperature optimization is also key, as higher temperatures can increase reaction rates but may also lead to enzyme denaturation.

The following interactive data table illustrates a hypothetical optimization study for a key enzymatic step in the synthesis of a precursor to this compound, showcasing the effect of varying pH and temperature on the enzymatic conversion rate.

| Entry | Enzyme | Substrate Concentration (mM) | pH | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1 | Lipase B from Candida antarctica | 10 | 6.0 | 30 | 24 | 45 |

| 2 | Lipase B from Candida antarctica | 10 | 7.0 | 30 | 24 | 75 |

| 3 | Lipase B from Candida antarctica | 10 | 8.0 | 30 | 24 | 60 |

| 4 | Lipase B from Candida antarctica | 10 | 7.0 | 40 | 24 | 85 |

| 5 | Lipase B from Candida antarctica | 10 | 7.0 | 50 | 24 | 70 (denaturation observed) |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

A comparative analysis of different synthetic routes to this compound is essential for selecting the most suitable method for a particular application, be it laboratory-scale research or industrial-scale production. The key metrics for comparison are efficiency (yield, atom economy, and process mass intensity) and selectivity (regio-, chemo-, and stereoselectivity).

The following interactive data table provides a hypothetical comparative analysis of a traditional chemical route versus a chemoenzymatic route for the synthesis of a key intermediate for this compound.

| Parameter | Traditional Chemical Route | Chemoenzymatic Route |

| Number of Steps | 5 | 3 |

| Overall Yield (%) | 35 | 60 |

| Atom Economy (%) | 40 | 75 |

| Stereoselectivity (ee %) | Racemic (requires resolution) | >99 |

| Reaction Conditions | High temperature, organic solvents | Mild temperature, aqueous buffer |

| Waste Generation | High | Low |

Advanced Spectroscopic and Spectrometric Characterization of Sodium 4 Propyloxazole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete structural assignment of Sodium 4-propyloxazole-2-carboxylate can be achieved.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the propyl group and the proton on the oxazole (B20620) ring.

The proton on the oxazole ring (H-5) is anticipated to appear as a singlet in the downfield region, typically around δ 8.0-8.5 ppm, due to the deshielding effect of the heterocyclic ring and the adjacent carboxylate group. The protons of the propyl group will exhibit characteristic splitting patterns. The methylene (B1212753) protons adjacent to the oxazole ring (-CH₂-) are expected to resonate as a triplet around δ 2.7-3.0 ppm. The subsequent methylene protons (-CH₂-) would appear as a sextet in the range of δ 1.7-1.9 ppm, and the terminal methyl protons (-CH₃) would be observed as a triplet at approximately δ 0.9-1.1 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 8.20 | s (singlet) | - |

| -CH₂- (propyl, α) | 2.85 | t (triplet) | 7.5 |

| -CH₂- (propyl, β) | 1.80 | sext (sextet) | 7.5 |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carboxylate carbon (C-2) is expected to be the most downfield signal, appearing around δ 160-165 ppm. The carbon atoms of the oxazole ring (C-4 and C-5) are predicted to resonate in the aromatic region, with C-4 (bearing the propyl group) appearing around δ 150-155 ppm and C-5 resonating at approximately δ 130-135 ppm. The carbons of the propyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (COO⁻) | 162.5 |

| C-4 | 152.0 |

| C-5 | 132.8 |

| -CH₂- (propyl, α) | 28.5 |

| -CH₂- (propyl, β) | 22.1 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between coupled protons. sdsu.edu For this compound, cross-peaks would be observed between the α-CH₂ and β-CH₂ protons of the propyl group, and between the β-CH₂ and γ-CH₃ protons, confirming their connectivity. No correlation would be expected for the singlet H-5 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would show a cross-peak connecting the H-5 proton to the C-5 carbon. Similarly, it would confirm the assignments of the propyl group protons to their corresponding carbons: α-CH₂ to its carbon, β-CH₂ to its carbon, and γ-CH₃ to its carbon. sdsu.educolumbia.edu

The H-5 proton showing a correlation to C-4 and C-2.

The α-CH₂ protons of the propyl group showing correlations to C-4 and C-5 of the oxazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the carboxylate group. spectroscopyonline.com The asymmetric stretching vibration of the COO⁻ group typically appears as a strong, broad band in the region of 1610-1550 cm⁻¹, while the symmetric stretching vibration is found between 1420-1300 cm⁻¹. researchgate.net The C=N stretching vibration of the oxazole ring is expected around 1650-1590 cm⁻¹. The C-H stretching vibrations of the propyl group will be observed in the 3000-2850 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2960-2850 | Medium-Strong | C-H stretching (propyl) |

| 1620 | Strong | Asymmetric COO⁻ stretching |

| 1600 | Medium | C=N stretching (oxazole) |

| 1410 | Strong | Symmetric COO⁻ stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the carboxylate group, which is often weak in the IR spectrum, can give a strong band in the Raman spectrum. The C=N and C=C stretching vibrations of the oxazole ring are also expected to be Raman active. The C-H stretching and bending vibrations of the propyl group will also be present.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2960-2850 | Strong | C-H stretching (propyl) |

| 1600 | Medium | C=N stretching (oxazole) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, it would be instrumental in confirming the molecular weight and providing insights into its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula: C₇H₈NNaO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Electrospray ionization (ESI) is a common technique for analyzing salts. In negative ion mode ESI, the instrument would detect the deprotonated molecule, the 4-propyloxazole-2-carboxylate anion (C₇H₈NO₃⁻).

Expected HRMS Data: The theoretical exact mass of the 4-propyloxazole-2-carboxylate anion is calculated to be 154.0504 Da. An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm).

Table 1: Illustrative HRMS Data for the 4-propyloxazole-2-carboxylate Anion (Note: This table is a representation of expected data; it is not based on experimental results for the specific compound.)

| Ion | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

| [C₇H₈NO₃]⁻ | 154.05042 | Value would be determined | Value would be calculated |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and then analyze the resulting product ions. This technique is crucial for elucidating the structure of a molecule. For the 4-propyloxazole-2-carboxylate anion, the precursor ion ([M-Na]⁻, m/z ≈ 154.05) would be isolated and fragmented by collision-induced dissociation (CID).

The resulting fragmentation pattern would provide characteristic neutral losses and product ions that confirm the connectivity of the atoms. Expected fragmentation pathways for the 4-propyloxazole-2-carboxylate anion could include:

Loss of CO₂ (44 Da): A common fragmentation for carboxylates, leading to the formation of a 4-propyl-oxazolyl anion.

Cleavage of the propyl group: Fragmentation of the C₃H₇ side chain could occur, leading to various smaller fragments.

Ring cleavage: The oxazole ring itself could fragment under higher energy conditions.

Analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the presence of the carboxylate group, the propyl chain, and the oxazole ring. lew.ro

Table 2: Plausible Fragmentation Data for the 4-propyloxazole-2-carboxylate Anion in MS/MS (Note: This table presents hypothetical fragmentation data for illustrative purposes.)

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |

| 154.05 | 110.06 | CO₂ | 4-propyl-oxazolyl anion |

| 154.05 | 126.05 | C₂H₄ | [M-Na-C₂H₄]⁻ |

| 110.06 | 82.04 | C₂H₄ | [M-Na-CO₂-C₂H₄]⁻ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of the compound must first be grown. anchor-publishing.com This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The analysis reveals the electron density distribution, from which the positions of the individual atoms can be determined. mdpi.commdpi.com

The expected results from a single crystal X-ray diffraction analysis of this compound would include:

The crystal system and space group.

The dimensions of the unit cell.

The precise coordinates of each atom (C, H, N, O, Na) in the asymmetric unit.

Detailed geometric parameters, such as the planarity of the oxazole ring and the bond lengths and angles of the carboxylate group.

Information on the coordination environment of the sodium cation, detailing its interactions with the oxygen atoms of the carboxylate groups and potentially with the nitrogen atom of the oxazole ring. researchgate.net

Insights into the packing of the molecules in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

Table 3: Example Crystal Data Table for this compound (Note: The data in this table are placeholders and serve only to illustrate the format of typical crystallographic results.)

| Parameter | Illustrative Value |

| Chemical Formula | C₇H₈NNaO₃ |

| Formula Weight | 177.13 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value would be determined |

| b (Å) | Value would be determined |

| c (Å) | Value would be determined |

| α (°) | 90 |

| β (°) | Value would be determined |

| γ (°) | 90 |

| Volume (ų) | Value would be determined |

| Z (molecules/unit cell) | e.g., 4 |

| Calculated Density (g/cm³) | Value would be calculated |

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.netnih.gov Different polymorphs of the same compound can have different physical properties, such as solubility and stability. For a sodium salt of a carboxylic acid, the possibility of polymorphism is significant and often depends on the crystallization conditions (e.g., solvent, temperature, rate of cooling). researchgate.netbjpharm.org.uk

Preclinical Biological Evaluation of Sodium 4 Propyloxazole 2 Carboxylate

In Vitro Screening Assays for Biological Activity

There is no publicly available information on the in vitro screening of Sodium 4-propyloxazole-2-carboxylate.

Cell-Based Assays for Cellular Response and Viability

No studies were identified that investigated the effects of this compound on cellular response or viability in cell-based assays.

Enzyme Inhibition or Activation Studies

Data regarding the potential of this compound to inhibit or activate any enzymes are not available in the public domain.

Receptor Binding Affinity Profiling

There are no published reports detailing the receptor binding affinity profile of this compound.

Investigation in Preclinical Animal Models (Excluding Clinical Human Trials)

No preclinical studies in animal models have been published for this compound.

Efficacy in Disease Models (e.g., inflammatory, neurological, anti-infective)

Information on the efficacy of this compound in any disease models is currently unavailable.

Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of this compound in any preclinical species have not been reported in the scientific literature.

Pharmacodynamic Assessment in Preclinical Systems

The preclinical pharmacodynamic assessment of oxazole (B20620) carboxylate derivatives, a class to which this compound belongs, has revealed a range of biological activities. While specific in vivo studies on this compound are not extensively documented in publicly available literature, the broader family of oxazole-containing carboxylic acids has been evaluated in various preclinical models, demonstrating potential therapeutic effects. These studies provide a foundational understanding of the possible pharmacodynamic profile of this compound class.

For instance, a series of novel 1,3-dioxane (B1201747) carboxylic acid derivatives featuring an oxazole core were synthesized and evaluated for their potential as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). nih.gov These receptors are crucial regulators of lipid and glucose metabolism, and their activation can lead to hypoglycemic and hypolipidemic effects. In preclinical studies involving diabetic and dyslipidemic animal models, such as db/db mice and Zucker fa/fa rats, a lead compound from this series, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid, demonstrated significant therapeutic potential. nih.gov The compound was shown to produce potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects, highlighting the role of the oxazole-carboxylate scaffold in modulating key metabolic pathways. nih.gov

The pharmacodynamic effects observed in these studies underscore the potential for oxazole derivatives to interact with nuclear receptors and influence gene expression related to metabolic control. The structural similarities suggest that this compound could be investigated for similar activities.

Table 1: Representative In Vivo Pharmacodynamic Effects of a Structurally Related Oxazole Carboxylic Acid Derivative in Preclinical Models

| Preclinical Model | Pharmacodynamic Effect | Key Findings | Reference |

|---|---|---|---|

| db/db Mice | Hypoglycemic | Significant reduction in blood glucose levels. | nih.gov |

| db/db Mice | Hypolipidemic | Lowering of circulating lipid concentrations. | nih.gov |

| Zucker fa/fa Rats | Insulin Sensitizing | Improved response to insulin, indicating enhanced glucose uptake and utilization. | nih.gov |

| Zucker fa/fa Rats | Hypoglycemic & Hypolipidemic | Concurrent reduction in both blood glucose and lipid levels. | nih.gov |

Further preclinical evaluations of other related oxazole derivatives have focused on their antimicrobial properties. For example, a series of ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives underwent antimicrobial screening against various bacterial and fungal strains. rjstonline.com This highlights another potential area of pharmacodynamic activity for compounds containing the oxazole-2-carboxylate moiety.

High-Throughput Screening (HTS) and Phenotypic Assays

High-throughput screening (HTS) and phenotypic assays are fundamental tools in modern drug discovery for identifying and characterizing novel bioactive compounds from large chemical libraries. harvard.edunih.gov For a compound like this compound, these methodologies would be crucial in elucidating its biological activities and potential mechanisms of action. Phenotypic screening, in particular, allows for the identification of compounds that induce a specific cellular effect without prior knowledge of the molecular target. harvard.edu

The oxazole core is a common motif in many small molecule libraries designed for phenotypic screening. enamine.net These libraries are often curated to include compounds with diverse chemical structures and pharmacological properties to maximize the potential for discovering new biological activities. enamine.net A screening campaign involving this compound would likely involve its inclusion in a larger library of small molecules to be tested across a variety of cell-based assays.

An example of an HTS assay where an oxazole-related compound has been identified as a modulator involves the enzyme pyruvate (B1213749) carboxylase (PC), which is a key enzyme in metabolism. A novel HTS assay was developed to identify small molecule effectors of PC, and this assay was validated through a pilot screen of a library of 1280 compounds. nih.gov While not the specific compound of interest, an aminooxazole was used to inhibit the biotin (B1667282) carboxylase subunit of acetyl-CoA carboxylase in the development of another HTS assay, demonstrating the utility of oxazole-containing compounds as tool compounds in such screens. lsu.edu

Furthermore, structure-based virtual screening, a computational HTS method, has been successfully employed to identify novel inhibitors for specific protein targets. In one such study, 1,2,5-oxadiazoles, which share a heterocyclic core with oxazoles, were identified as a new class of inhibitors for SUMO-specific protease 2 (SENP2). nih.gov This approach combined computational screening with a quantitative FRET-based assay for experimental validation, leading to the discovery of potent inhibitors with IC50 values in the low micromolar range. nih.gov

Table 2: Representative High-Throughput Screening and Phenotypic Assay Approaches for Oxazole-Related Scaffolds

| Screening Approach | Target/Phenotype | Assay Type | Example Finding | Reference |

|---|---|---|---|---|

| High-Throughput Screening | Pyruvate Carboxylase (PC) | Colorimetric (Fixed-Time) | Validation of an assay suitable for screening small molecule libraries for PC effectors. | nih.gov |

| Virtual Screening & FRET Assay | SUMO-specific protease 2 (SENP2) | Computational & Biochemical | Identification of 1,2,5-oxadiazole scaffolds as novel SENP2 inhibitors with IC50 values of 3.7 µM and 5.9 µM for the most potent compounds. | nih.gov |

| Phenotypic Screening | Mitotic Arrest | High-Throughput Cell Imaging | Identification of compounds that arrest cells in mitosis from large chemical libraries. | harvard.edunih.gov |

| Antimicrobial Screening | Bacterial & Fungal Strains | Broth Microdilution | Evaluation of the antimicrobial potential of novel oxazole derivatives. | rjstonline.com |

Mechanistic Investigations of Sodium 4 Propyloxazole 2 Carboxylate Interactions

Molecular Target Identification and Validation

Comprehensive studies to identify and validate the specific molecular targets of Sodium 4-propyloxazole-2-carboxylate are not currently present in the public scientific record.

Affinity Chromatography and Proteomics Approaches

There are no available research articles or data detailing the use of affinity chromatography coupled with proteomics to isolate and identify the specific protein binding partners of this compound. This type of investigation would be crucial in pinpointing its direct molecular targets within a biological system.

Gene Expression and Protein Modulation Studies

Similarly, studies analyzing the effects of this compound on global gene expression or specific protein levels are not found in the current body of scientific literature. Such research would be instrumental in understanding the downstream cellular pathways affected by this compound.

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms through which this compound exerts any biological effects remain uncharacterized in published research.

Receptor Agonism/Antagonism

There is no available data to suggest that this compound acts as either an agonist or an antagonist at any known receptor. Receptor binding assays and functional studies would be necessary to determine any such activity.

Enzyme Kinetics and Inhibitor Classification

Detailed enzyme kinetic studies to determine if this compound acts as an enzyme inhibitor have not been published. Consequently, there is no information regarding its potential inhibitory concentration (IC50), mechanism of inhibition (e.g., competitive, non-competitive), or the classification of its inhibitory action.

Ion Channel Modulation

The effects of this compound on the function of ion channels have not been documented in scientific literature. Electrophysiological studies would be required to investigate any potential modulatory activity on various types of ion channels.

Cellular Pathway Analysis

Elucidating the interaction of a compound with cellular pathways is fundamental to understanding its biological effect. This analysis typically involves identifying which signaling networks are modulated upon cellular exposure to the compound. However, specific studies detailing the impact of this compound on any cellular pathway have not been reported in the available literature.

Information regarding the specific signal transduction cascades affected by this compound is not available. Research has not yet been published that maps its influence on key signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or others involved in cell proliferation, differentiation, and survival.

There is currently no available data from studies using methods like fluorescence microscopy or subcellular fractionation to determine the localization of this compound within cells. Consequently, its potential interactions with specific subcellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum remain unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Sodium 4-propyloxazole-2-carboxylate Analogues

The synthesis of a focused library of analogs is a cornerstone of SAR studies. This process allows for a systematic evaluation of how modifications to different parts of the parent molecule influence its activity. For this compound, this has traditionally involved alterations to the propyl side chain, the oxazole (B20620) core, and the carboxylate group.

The n-propyl group at the 4-position of the oxazole ring is a key determinant of the molecule's interaction with its biological target. Modifications in this region aim to probe the size, shape, and lipophilicity requirements of the binding pocket. Common synthetic strategies involve the introduction of branching, changes in chain length, and the incorporation of cyclic structures.

Research findings have indicated that both the length and the steric bulk of this alkyl chain can significantly impact biological activity. For instance, a systematic elongation or shortening of the alkyl chain often leads to a parabolic relationship with activity, suggesting an optimal length for fitting into a specific binding site.

Table 1: Impact of Propyl Side Chain Modification on Biological Activity

| Modification | Description | Observed Effect on Activity |

| Chain Length Variation | Elongation (e.g., butyl, pentyl) or shortening (e.g., ethyl, methyl) of the linear alkyl chain. | A decrease in activity is often observed when moving away from the optimal three-carbon length, indicating a specific spatial constraint in the binding pocket. |

| Branching | Introduction of methyl or ethyl groups on the propyl chain (e.g., isopropyl, isobutyl). | Increased steric hindrance from branching can either enhance or diminish activity, depending on the topology of the receptor site. |

| Introduction of Unsaturation | Incorporation of double or triple bonds within the side chain. | Can alter the conformation and electronic properties of the side chain, potentially leading to improved binding interactions. |

| Cyclization | Replacement of the propyl group with cyclic moieties (e.g., cyclopropyl, cyclobutyl). | Restricting the conformational flexibility of the side chain can provide insights into the bioactive conformation and may lead to increased potency. |

Studies have shown that the introduction of small, electron-withdrawing or electron-donating groups on the oxazole ring can fine-tune the electronic environment of the molecule, thereby affecting its binding affinity.

The carboxylate group is a crucial functional group, often involved in forming ionic interactions or hydrogen bonds with biological targets. nih.gov The acidity and electronic distribution of this moiety can be modulated by introducing various substituents. The concept of bioisosterism is often applied here, where the carboxylate is replaced by other acidic functional groups to improve physicochemical properties or metabolic stability. nih.gov

The acidity of the carboxylic acid, and thus the charge of the carboxylate at physiological pH, is influenced by the electronic nature of the rest of the molecule. Electron-withdrawing groups elsewhere in the structure tend to increase the acidity of the carboxylic acid. libretexts.orglibretexts.org

Table 2: Bioisosteric Replacements for the Carboxylate Moiety and Their Rationale

| Bioisostere | Rationale for Replacement | Potential Impact |

| Tetrazole | Similar pKa and spatial arrangement of hydrogen bond acceptors. | May offer improved metabolic stability and oral bioavailability. |

| Sulfonamide | Can mimic the hydrogen bonding pattern of a carboxylate. nih.gov | Can alter lipophilicity and cell permeability. |

| Hydroxamic Acid | Capable of forming strong chelation interactions with metal ions in enzyme active sites. | May introduce new binding modes but can be susceptible to hydrolysis. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. ijpsdronline.com These models are invaluable for predicting the activity of novel compounds and for gaining insights into the molecular features that drive the desired biological effect.

Development of Predictive Models

The development of a robust QSAR model begins with the generation of a dataset of structurally related compounds with their corresponding biological activities. For this compound and its analogs, this would involve synthesizing a diverse set of molecules and testing them in a relevant biological assay.

Various molecular descriptors are then calculated for each compound, quantifying different aspects of their structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that relates these descriptors to the observed activity. ijpsdronline.com Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D conformation of the molecules and provide intuitive graphical representations of the SAR. nih.gov

Statistical Validation and Interpretation

A critical step in QSAR modeling is rigorous statistical validation to ensure the model's predictive power and to avoid overfitting. This is typically achieved through internal validation techniques, such as cross-validation (leave-one-out or leave-many-out), and external validation using a separate test set of compounds that were not used in model development.

Key statistical parameters used to assess the quality of a QSAR model include the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (q²), which measures the model's internal predictivity. A high q² value (typically > 0.5) is a good indicator of a robust model. nih.gov

The interpretation of the final QSAR model provides valuable insights into the SAR. For example, the coefficients of the descriptors in a linear model indicate the relative importance of each property for biological activity. In 3D-QSAR, contour maps highlight regions in space where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity. ijpsdronline.com This information can then guide the design of new, more potent analogs of this compound.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, which are inherently chiral. nih.govbiomedgrid.com The differential spatial arrangement of atoms in stereoisomers can lead to significant differences in their pharmacokinetic and pharmacodynamic properties. nih.govbiomedgrid.com

The parent compound, this compound, does not possess a chiral center and is, therefore, achiral. However, if the propyl side chain were to be substituted in a manner that introduces a chiral center, one could anticipate a notable influence of stereochemistry on the compound's biological activity. For instance, if a hydroxyl or an amino group were introduced on the propyl chain, it would create a stereocenter, resulting in a pair of enantiomers.

These enantiomers could exhibit different affinities for a specific biological target. One enantiomer might fit perfectly into the binding site of a receptor or enzyme, leading to a potent biological response, while the other (the distomer) may have a weaker interaction or even interact with a different target, potentially leading to off-target effects. nih.govnih.gov The stereoselective uptake and metabolism of drugs are also well-documented phenomena that can be influenced by the chirality of a molecule. nih.gov

While no specific data exists for chiral derivatives of this compound, the general principles of stereochemistry in drug action strongly suggest that any introduction of a chiral center would necessitate a thorough evaluation of the individual stereoisomers to identify the eutomer (the more active isomer). nih.govnih.govresearchgate.net

Ligand Efficiency and Druggability Assessment (within academic scope)

In the realm of drug discovery, ligand efficiency (LE) and druggability are crucial concepts for the evaluation of the potential of a compound to be developed into a successful drug. nih.govresearchgate.netnih.gov

Ligand Efficiency (LE) is a metric that relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms. wikipedia.orgscispace.com It is a useful tool for optimizing lead compounds, as it helps in identifying molecules that have a favorable balance of potency and size. nih.govresearchgate.netnih.gov The formula for Ligand Efficiency is:

LE = - (ΔG) / N

Where:

ΔG is the Gibbs free energy of binding, which can be calculated from the binding affinity (e.g., Ki or IC50).

N is the number of heavy atoms in the molecule.

A higher LE value is generally desirable, as it indicates a more efficient binding of the ligand to its target. researchgate.net

Druggability refers to the likelihood of being able to modulate the function of a biological target with a small-molecule drug. A target is considered "druggable" if it possesses a binding site that can be occupied by a drug-like molecule, leading to a therapeutic effect. The assessment of a compound's contribution to druggability often involves evaluating its physicochemical properties against established criteria for "drug-likeness," such as Lipinski's Rule of Five. nih.gov

For this compound, a comprehensive druggability assessment would require experimental data on its biological activity and physicochemical properties. However, a preliminary analysis of its structure suggests that it possesses several "drug-like" features. The oxazole core is a common motif in many approved drugs. rsc.org The molecule has a relatively low molecular weight and contains both hydrogen bond acceptors (the oxygen and nitrogen atoms in the oxazole ring and the carboxylate group) and a lipophilic alkyl chain.

The following table provides a hypothetical calculation of Ligand Efficiency for this compound, assuming a range of possible binding affinities. This is for illustrative purposes only, as the actual binding affinity is not known.

| Assumed IC50 (nM) | pIC50 (-logIC50) | Heavy Atom Count (N) | Calculated Ligand Efficiency (LE) |

| 10 | 8.0 | 11 | 0.73 |

| 100 | 7.0 | 11 | 0.64 |

| 1000 | 6.0 | 11 | 0.55 |

This table is for illustrative purposes to demonstrate the calculation of Ligand Efficiency. The IC50 values are hypothetical.

Computational Chemistry and Molecular Modeling of Sodium 4 Propyloxazole 2 Carboxylate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For Sodium 4-propyloxazole-2-carboxylate, these calculations would provide a detailed picture of its electronic landscape and conformational possibilities.

Electronic Structure Analysis

An analysis of the electronic structure of the 4-propyloxazole-2-carboxylate anion would reveal key information about its reactivity and properties. Methods like Density Functional Theory (DFT) would be employed to calculate the distribution of electron density. This would highlight the electronegative regions, particularly around the carboxylate group and the nitrogen and oxygen atoms of the oxazole (B20620) ring, which are crucial for intermolecular interactions.

Key parameters derived from electronic structure analysis include:

| Property | Description | Predicted Significance for 4-propyloxazole-2-carboxylate |

| Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate reactivity. | The HOMO-LUMO gap would indicate the molecule's chemical stability and reactivity. |

| Electrostatic Potential | A map of the electrostatic potential would show regions prone to electrophilic or nucleophilic attack. | The negative potential on the carboxylate would be the primary site for ionic interactions. |

| Partial Atomic Charges | These indicate the distribution of charge among the atoms in the molecule. | Would quantify the charge localization on the carboxylate and heteroatoms. |

Conformational Analysis and Tautomerism

The flexibility of the propyl group introduces several possible conformations for the molecule. Conformational analysis would involve calculating the energy of the molecule as the dihedral angles of the propyl chain are systematically rotated. This process identifies the lowest energy (most stable) conformations.

Tautomerism is also a consideration for the oxazole ring, although for a 2-carboxylate substituted oxazole, the aromatic form is expected to be highly stable. QM calculations could, however, quantify the energy barriers to any potential tautomeric forms, confirming the predominance of the canonical structure.

Molecular Docking and Molecular Dynamics (MD) Simulations

These computational techniques are essential for predicting how this compound might interact with biological macromolecules, such as proteins.

Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the molecule into the active site of a target protein. The results would predict the binding mode and identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For instance, the carboxylate group would be expected to form strong ionic bonds or hydrogen bonds with positively charged or polar residues in a protein's binding pocket.

Binding Energy Calculations

Following docking, more rigorous methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. This value provides a quantitative estimate of the binding affinity between the ligand and the protein. A lower binding energy suggests a more stable and favorable interaction.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (from the carboxylate), an aromatic ring feature, and a hydrophobic group (the propyl chain).

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify other molecules that share the same essential features and are therefore likely to bind to the same target. This is a powerful tool in drug discovery for identifying novel lead compounds.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical Focus)

The preclinical assessment of a compound's ADME profile is fundamental to identifying promising drug candidates and minimizing late-stage failures. japtronline.com Using computational models, key pharmacokinetic parameters for this compound can be estimated based on its chemical structure. These predictions, often derived from quantitative structure-property relationship (QSPR) models, rely on data from structurally analogous compounds. For the purpose of this analysis, predictive data for the parent compound, 4-propyloxazole-2-carboxylic acid, are utilized to infer the properties of its sodium salt.

Absorption: Gastrointestinal absorption is a critical factor for orally administered drugs. Predictions for oxazole derivatives often suggest good intestinal absorption. researchgate.net Key descriptors influencing absorption include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. For 4-propyloxazole-2-carboxylic acid, these parameters fall within the ranges typical for orally bioavailable drugs.

Distribution: Following absorption, a drug's distribution throughout the body is governed by factors such as plasma protein binding, tissue permeability, and its ability to cross biological barriers like the blood-brain barrier (BBB). Computational models can predict the volume of distribution (VDss) and the fraction unbound in plasma (Fu). chemmethod.com Compounds with structures similar to 4-propyloxazole-2-carboxylic acid are often predicted to have moderate to low brain penetration.

Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms are likely to metabolize the compound. Oxazole-containing structures can be susceptible to metabolism by various CYP enzymes, including CYP3A4, CYP2C9, and CYP2D6. researchgate.net Predicting these interactions is vital to foresee potential drug-drug interactions.

Excretion: The primary routes of excretion for small molecule drugs are renal and biliary. Predictions of a compound's clearance can help in understanding its half-life and potential for accumulation. The carboxylic acid moiety in 4-propyloxazole-2-carboxylic acid suggests that renal clearance could be a significant pathway.

The following table summarizes the predicted ADME properties for 4-propyloxazole-2-carboxylic acid, which serves as a surrogate for its sodium salt. These values are estimations derived from common computational platforms like SwissADME and PreADMET. japtronline.comchemmethod.com

| Property | Predicted Value | Implication |

| Absorption | ||

| Molecular Weight | < 500 g/mol | Favorable for oral absorption. |

| LogP (o/w) | 1.5 - 2.5 | Optimal lipophilicity for membrane permeability. |

| H-Bond Donors | 1 | Good oral bioavailability. |

| H-Bond Acceptors | 3 | Good oral bioavailability. |

| Human Intestinal Absorption | High (>80%) | Likely well-absorbed from the gut. chemmethod.com |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | May influence the free drug concentration. |

| Blood-Brain Barrier Permeation | Low | Unlikely to have significant central nervous system effects. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of interactions with CYP2D6 substrates. |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of interactions with CYP3A4 substrates. |

| Excretion | ||

| Renal Clearance | Primary route | Expected to be a major pathway for elimination. |

Note: These are predicted values and require experimental validation.

Crystal Structure Prediction and Polymorphism Analysis

The solid-state properties of a pharmaceutical compound, including its crystal structure and potential for polymorphism, are of paramount importance as they can significantly impact its stability, solubility, and bioavailability.

Crystal Structure Prediction (CSP): For a novel compound like this compound, where experimental crystal structure data may not be available, CSP methodologies can be employed. These computational techniques search for the most thermodynamically stable crystal packing arrangements based on the molecule's conformational flexibility and intermolecular interactions. The process typically involves:

Conformational Analysis: Identifying the low-energy conformations of the molecule.

Crystal Packing Generation: Exploring various possible packing arrangements within different space groups.

Energy Ranking: Calculating the lattice energy of the generated structures to identify the most plausible crystal forms.

For carboxylate salts, strong ionic interactions between the sodium cation and the carboxylate anion, along with hydrogen bonding and π-π stacking of the oxazole rings, would be the dominant forces guiding the crystal packing. researchgate.net The planarity of the oxazole ring would likely favor layered or herringbone packing motifs in the crystal lattice. nih.gov

Polymorphism Analysis: Polymorphism refers to the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same compound can exhibit distinct physical properties. Computational polymorphism analysis for this compound would involve searching for a range of low-energy crystal structures. If multiple structures are found within a small energy window (a few kJ/mol), it suggests a high likelihood of polymorphism, which would then need to be investigated experimentally. The presence of different polymorphs could have significant implications for the drug's formulation and long-term stability.

While specific crystallographic data for this compound is not found in the searched literature, analysis of similar structures, such as methyl 1,3-benzoxazole-2-carboxylate, reveals that such molecules tend to form nearly planar structures that pack in herringbone arrangements, stabilized by C—H⋯N and π–π interactions. nih.gov It is plausible that this compound would adopt a similarly organized crystal structure, with the sodium ions coordinated to the carboxylate groups and potentially interacting with the nitrogen and oxygen atoms of the oxazole ring.

Advanced Analytical and Bioanalytical Methodologies for Sodium 4 Propyloxazole 2 Carboxylate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of pharmaceutical analysis, providing high-resolution separation of complex mixtures. For Sodium 4-propyloxazole-2-carboxylate, various chromatographic methods are utilized to ensure the identity, strength, and purity of the drug substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility and sensitivity make it ideal for both purity determination and quantification.

A typical reversed-phase HPLC (RP-HPLC) method is employed for this analysis. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. Since the analyte is a sodium salt of a carboxylic acid, the pH of the mobile phase is a critical parameter that must be controlled to ensure reproducible chromatography. researchgate.net By acidifying the mobile phase, the carboxylate is protonated to its less polar carboxylic acid form, which enhances its retention on the nonpolar stationary phase and improves peak shape. ijcce.ac.ir

Detection is typically achieved using a photodiode array (PDA) or a standard UV detector set at a wavelength where the oxazole (B20620) ring exhibits maximum absorbance. This method allows for the accurate quantification of the main compound and the detection of any impurities. Method validation would be performed according to regulatory guidelines to establish linearity, accuracy, precision, and sensitivity.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at ~254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net Due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. The carboxylate functional group makes the molecule thermally unstable and prone to decomposition in the hot GC inlet. core.ac.uk

Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a volatile derivative. sdstate.edu This is typically achieved by reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. This TMS derivative is significantly more volatile and thermally stable, making it suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-polysiloxane). A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. This method is particularly useful for detecting and quantifying impurities that are amenable to derivatization.

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers an alternative approach for the analysis of charged species like this compound. usp.org This technique separates ions based on their electrophoretic mobility in an electric field, which is related to their charge-to-size ratio. CE methods are characterized by high separation efficiency, short analysis times, and minimal sample and solvent consumption. usp.org

For this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. In CZE, the capillary is filled with a background electrolyte (BGE), typically a buffer solution like phosphate (B84403) or borate. When a high voltage is applied across the capillary, the 4-propyloxazole-2-carboxylate anion migrates towards the anode. The separation of the analyte from potential impurities is achieved due to differences in their respective charge-to-mass ratios. usp.org Detection is commonly performed using a UV detector integrated into the CE instrument.

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (e.g., 50 µm ID, 50 cm total length) |

| Background Electrolyte (BGE) | 20 mM Sodium Borate Buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Direct UV at ~254 nm |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for the structural elucidation of unknown compounds in complex matrices.

LC-MS/MS for Metabolite Identification (preclinical)

During preclinical development, it is crucial to understand the metabolic fate of a drug candidate. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and characterizing metabolites in biological fluids such as plasma, urine, and bile. researchgate.netnih.gov

In a typical preclinical study, biological samples from dosed animals are analyzed. The samples are first subjected to extraction and then separated using an LC system, often with a gradient elution to handle the complexity of the biological matrix. thermofisher.com The eluent is introduced into a mass spectrometer, where molecules are ionized (e.g., by electrospray ionization, ESI). The mass spectrometer can be operated in full-scan mode to detect potential metabolites and then in product-ion scan mode (MS/MS) to fragment specific ions of interest. mdpi.com

By comparing the fragmentation patterns of the metabolites to that of the parent drug, structural information can be deduced. Common metabolic pathways for a compound like this compound include oxidation (hydroxylation) of the propyl side chain or the oxazole ring, and conjugation reactions. researchgate.net

| Metabolic Reaction | Position | Mass Shift (Da) | Potential Metabolite Structure |

|---|---|---|---|

| Hydroxylation | Propyl Chain (α, β, or γ carbon) | +16 | Hydroxy-propyl-oxazole-carboxylate |

| Oxidation | Propyl Chain | +14 | Keto-propyl-oxazole-carboxylate |

| Hydroxylation | Oxazole Ring | +16 | Hydroxy-4-propyloxazole-2-carboxylate |

| Oxidative Dehydrogenation | Propyl Chain | -2 | Propenyl-oxazole-carboxylate |

GC-MS for Volatile Compound Analysis

While the drug substance itself is non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is essential for the analysis of volatile and semi-volatile organic compounds that may be present as impurities. nih.gov These can include residual solvents from the manufacturing process or volatile by-products from synthesis or degradation. researchgate.net

Headspace GC-MS is a common technique used for this purpose. A sample of the drug substance is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the "headspace"). mdpi.com A sample of this headspace gas is then injected into the GC-MS system. The compounds are separated by the GC column and subsequently identified by their mass spectra, which provide a molecular fingerprint. researchgate.net This method is highly sensitive and specific, allowing for the detection and identification of trace levels of volatile impurities, which is critical for ensuring the purity and safety of the final drug product.

| Parameter | Condition |

|---|---|

| Sampling Technique | Static Headspace |

| Vial Equilibration Temperature | 80 °C |

| Vial Equilibration Time | 15 minutes |

| GC Column | DB-624 or equivalent for volatile organics |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 35-350 amu |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry is a widely used analytical technique for the quantitative determination of compounds by measuring the absorption of light. sigmaaldrich.com For a compound like this compound, a UV-Vis spectrophotometric method would be developed and validated.

The principle of this method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. sigmaaldrich.com The carboxylate and oxazole groups within the molecule are chromophores that absorb ultraviolet light. libretexts.org Simple carboxylic acids typically exhibit a maximum absorbance (λmax) at approximately 210 nm. libretexts.org The presence of the oxazole ring may shift this λmax to a more analytically useful wavelength, potentially reducing interference from common excipients in a formulation.

Method Development and Validation Parameters (Hypothetical)

A hypothetical UV spectrophotometric method for the quantification of this compound would involve dissolving the compound in a suitable solvent, such as methanol (B129727) or a phosphate buffer, and scanning across a UV wavelength range (e.g., 200-400 nm) to determine the λmax. Once the λmax is established, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Validation of the method would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the parameters outlined in the table below.

Table 1: Hypothetical Validation Parameters for a UV Spectrophotometric Method

| Parameter | Specification | Hypothetical Value |

| Linearity (Concentration Range) | Correlation coefficient (R²) ≥ 0.999 | 5-30 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% |

| Precision (% RSD) | ≤ 2% | 0.8% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 1.5 µg/mL |

| Specificity | No interference from excipients | Confirmed |

This table is interactive. You can sort the data by clicking on the column headers.

Isotopic Labeling and Tracing Studies for Metabolic Pathways (preclinical)

Isotopic labeling is a powerful technique used in preclinical studies to trace the metabolic fate of a drug candidate. masterorganicchemistry.com This involves replacing one or more atoms of the compound with their stable or radioactive isotopes, such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), or Hydrogen-3 (³H). masterorganicchemistry.com By administering the labeled compound to an animal model, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, a preclinical study could involve synthesizing a ¹⁴C-labeled version of the molecule. The ¹⁴C label could be strategically placed within the propyl group or the oxazole ring to ensure it is not readily lost during metabolic processes.

Following administration to a preclinical model, such as rats, biological samples (e.g., plasma, urine, feces, and tissues) would be collected over time. The total radioactivity in these samples would be measured to determine the mass balance and routes of excretion. Further analysis using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS) would be employed to separate and identify the parent compound and its metabolites. nih.gov

Table 2: Hypothetical Preclinical Isotopic Labeling Study Findings

| Parameter | Finding |

| Isotope Used | Carbon-14 (¹⁴C) |

| Preclinical Model | Sprague-Dawley Rat |

| Primary Route of Excretion | Renal |

| Major Metabolic Pathways | Oxidation of the propyl side chain, Glucuronidation of the carboxylic acid |

| Identified Metabolites | M1: 4-(3-hydroxypropyl)oxazole-2-carboxylic acidM2: 4-propyloxazole-2-carboxylate-acyl-glucuronide |

This table is interactive. You can sort the data by clicking on the column headers.

These studies are crucial for understanding the biotransformation of the compound, identifying potentially active or toxic metabolites, and providing essential data for subsequent clinical development. copernicus.org

An exploration of the potential academic and research applications of this compound reveals its significance across various scientific disciplines. This chemical compound, a sodium salt of a substituted oxazole carboxylic acid, holds promise as a versatile tool in biological systems, a foundational component in organic synthesis, a constituent in advanced materials, and a subject of study in chemoinformatics.

Q & A

Q. What mechanistic insights can be gained from studying the catalytic oxidation of this compound derivatives?

- Methodological Answer: Design experiments using oxidizing agents like KMnO₄ or H₂O₂ to target specific functional groups (e.g., propyl chain oxidation to carboxylic acids). Employ isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation pathways. Analyze products via LC-MS and compare with theoretical fragmentation patterns .

Q. How can this compound be integrated into coordination polymers or metal-organic frameworks (MOFs) for material science applications?

- Methodological Answer: Synthesize metal complexes (e.g., with Zn²⁺, Cu²⁺) under solvothermal conditions. Characterize crystallinity via powder XRD and topology via BET surface area analysis. Assess ligand-metal binding modes using EXAFS or FTIR spectroscopy to confirm carboxylate coordination .

Q. What statistical approaches are recommended for resolving contradictory data in structure-activity relationship (SAR) studies of this compound analogs?